![molecular formula C13H11ClO2 B6370372 2-(4-Chloro-2-methoxyphenyl)phenol, 95% CAS No. 1261933-45-2](/img/structure/B6370372.png)
2-(4-Chloro-2-methoxyphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-2-methoxyphenyl)phenol, 95% (2-CMPP) is a phenolic compound that has been used in various scientific research applications. It is a white crystalline solid that is soluble in water, ethanol, and chloroform. 2-CMPP has been used in the synthesis of a variety of compounds and has been found to have a number of biochemical and physiological effects. The purpose of
Mechanism of Action
2-(4-Chloro-2-methoxyphenyl)phenol, 95% has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of several types of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In addition, 2-(4-Chloro-2-methoxyphenyl)phenol, 95% has been found to have antifungal activity against Candida albicans. It has also been found to have antioxidant activity and to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-(4-Chloro-2-methoxyphenyl)phenol, 95% has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of several types of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In addition, 2-(4-Chloro-2-methoxyphenyl)phenol, 95% has been found to have antifungal activity against Candida albicans. It has also been found to have antioxidant activity and to inhibit the production of pro-inflammatory cytokines. Furthermore, 2-(4-Chloro-2-methoxyphenyl)phenol, 95% has been found to have anti-inflammatory and analgesic effects, as well as to possess anti-cancer activity.
Advantages and Limitations for Lab Experiments
2-(4-Chloro-2-methoxyphenyl)phenol, 95% has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it can be synthesized in a relatively short amount of time. In addition, it is soluble in a variety of solvents, and it is stable under a wide range of conditions. However, there are a few limitations to consider when using 2-(4-Chloro-2-methoxyphenyl)phenol, 95% in laboratory experiments. It can be toxic if ingested, and it can be irritating to the skin and eyes. Therefore, it is important to take proper safety precautions when handling 2-(4-Chloro-2-methoxyphenyl)phenol, 95%.
Future Directions
There are a number of potential future directions for the use of 2-(4-Chloro-2-methoxyphenyl)phenol, 95% in scientific research. For example, further research could be conducted to explore the potential therapeutic applications of 2-(4-Chloro-2-methoxyphenyl)phenol, 95%, such as its anti-cancer and anti-inflammatory effects. In addition, further research could be conducted to explore the potential applications of 2-(4-Chloro-2-methoxyphenyl)phenol, 95% in the synthesis of polymers and other compounds. Finally, further research could be conducted to explore the potential environmental applications of 2-(4-Chloro-2-methoxyphenyl)phenol, 95%, such as its ability to biodegrade certain pollutants.
Synthesis Methods
2-(4-Chloro-2-methoxyphenyl)phenol, 95% can be synthesized by reacting 4-chloro-2-methoxyphenol with a catalytic amount of sodium hydroxide in methanol. The reaction is conducted at room temperature and the product is isolated by filtration. The yield of the reaction is typically greater than 95%.
Scientific Research Applications
2-(4-Chloro-2-methoxyphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, including 4-chloro-2-methoxy-3-methylphenol, 4-chloro-2-methoxy-3-methylthiophenol, and 4-chloro-2-methoxy-3-methylbenzaldehyde. It has also been used in the synthesis of polymers, such as poly(methyl methacrylate) and poly(vinyl alcohol). In addition, 2-(4-Chloro-2-methoxyphenyl)phenol, 95% has been used as a catalyst in the synthesis of poly(ethylene terephthalate) and poly(urethane-co-methyl methacrylate).
properties
IUPAC Name |
2-(4-chloro-2-methoxyphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-16-13-8-9(14)6-7-11(13)10-4-2-3-5-12(10)15/h2-8,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQVCEZSLCBQHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683562 |
Source
|
Record name | 4'-Chloro-2'-methoxy[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30683562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261933-45-2 |
Source
|
Record name | 4'-Chloro-2'-methoxy[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30683562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.